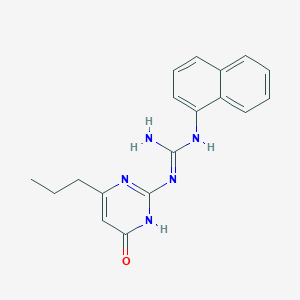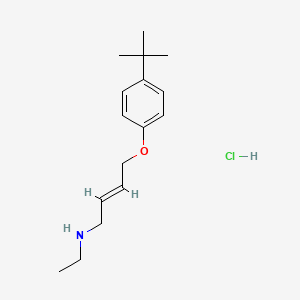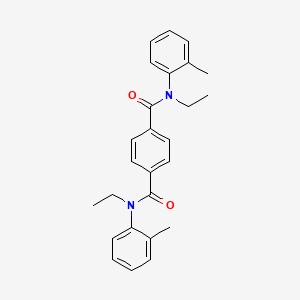
1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydroxy and propyl group, and a naphthalene ring attached to a guanidine moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
准备方法
The synthesis of 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrimidine core, followed by the introduction of the hydroxy and propyl groups. The naphthalene ring is then attached through a series of coupling reactions, and finally, the guanidine moiety is introduced. Industrial production methods may involve optimizing these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine ring or the naphthalene moiety.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the biological context, but typically include modulation of signaling cascades and gene expression.
相似化合物的比较
Compared to other similar compounds, 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine stands out due to its unique combination of a pyrimidine and naphthalene ring system. Similar compounds include:
- 2-[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-naphthyl)acetamide
- 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile These compounds share structural similarities but differ in their specific functional groups and overall reactivity, highlighting the distinct properties and potential applications of this compound.
属性
IUPAC Name |
1-naphthalen-1-yl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-6-13-11-16(24)22-18(20-13)23-17(19)21-15-10-5-8-12-7-3-4-9-14(12)15/h3-5,7-11H,2,6H2,1H3,(H4,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHACKLVJHQAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorophenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6053526.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B6053547.png)

![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6053561.png)
![2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)acetamide](/img/structure/B6053565.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)

![3-hydroxy-2-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]inden-1-one](/img/structure/B6053580.png)
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B6053609.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)
![2,2'-BIS(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6053618.png)
